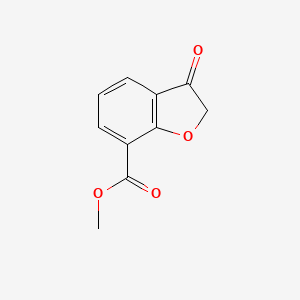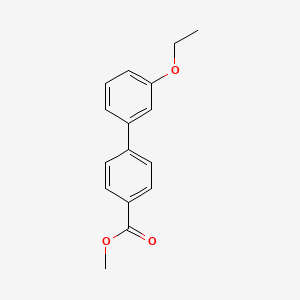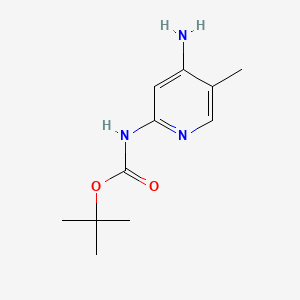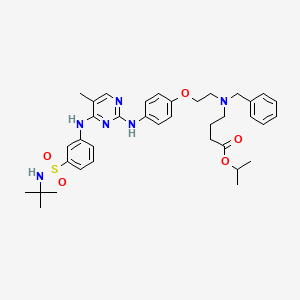
Carisoprodol-D7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carisoprodol-D7, also known as N-(1-methylethyl)-carbamic acid, 2-[[ (aminocarbonyl)oxy]methyl]-2-methylpentyl-3,3,4,4,5,5,5-d7 ester, is a certified reference material . It is used as an internal standard for the quantification of carisoprodol by GC- or LC-MS . Carisoprodol is categorized as a skeletal muscle relaxant and also has sedative properties .
Molecular Structure Analysis
Carisoprodol-D7 has a molecular formula of C12H17D7N2O4 and a formula weight of 267.4 . The SMILES representation of its structure is CC(C)NC(OCC(C)(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])COC(N)=O)=O .
Physical And Chemical Properties Analysis
Carisoprodol-D7 is a crystalline solid . It is soluble in DMF (20 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml) .
Orientations Futures
Carisoprodol-D7 is used for clinical toxicology, urine drug testing, pain prescription monitoring, or forensic analysis . A recent study has characterized the pharmacokinetics of carisoprodol and its main active metabolite, meprobamate, after single and multiple doses of carisoprodol . This study allowed for the full characterization of the pharmacokinetic profile of carisoprodol and meprobamate . Accumulation of meprobamate but not of carisoprodol was evident after 14 days of treatment . This research could guide future directions for the use of Carisoprodol-D7 in similar studies.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Carisoprodol-D7 involves the deuteration of Carisoprodol, which is a muscle relaxant drug. The deuterium atoms are introduced at specific positions in the Carisoprodol molecule to produce Carisoprodol-D7. The deuteration process is carried out using a series of chemical reactions.", "Starting Materials": [ "Carisoprodol", "Deuterium oxide", "Sodium borohydride", "Deuterium gas", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "The first step in the synthesis of Carisoprodol-D7 is the deuteration of Carisoprodol using deuterium oxide and sodium borohydride. This reaction is carried out in methanol at room temperature and atmospheric pressure.", "The resulting product is then purified using column chromatography to obtain pure Carisoprodol-D7.", "In the next step, Carisoprodol-D7 is reacted with deuterium gas in the presence of a palladium catalyst to introduce additional deuterium atoms at specific positions in the molecule.", "The resulting product is then purified using column chromatography to obtain pure Carisoprodol-D7 with the desired level of deuteration.", "Finally, Carisoprodol-D7 is converted to its hydrochloride salt form using hydrochloric acid and purified using recrystallization in ethanol and drying under vacuum.", "The final product obtained is Carisoprodol-D7 hydrochloride, which is a deuterated version of the muscle relaxant drug Carisoprodol." ] } | |
Numéro CAS |
1218911-16-0 |
Formule moléculaire |
C12H24N2O4 |
Poids moléculaire |
267.377 |
Nom IUPAC |
[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i4D3,7D2,8D2 |
Clé InChI |
OFZCIYFFPZCNJE-GDXCJPCVSA-N |
SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



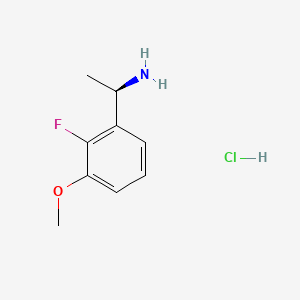
![2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B578451.png)
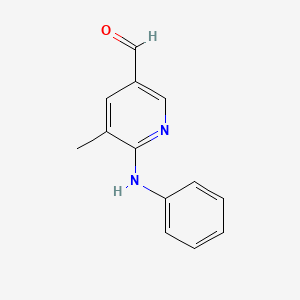
![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)
![Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate](/img/structure/B578454.png)
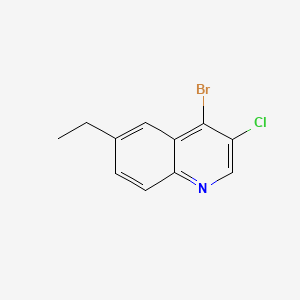
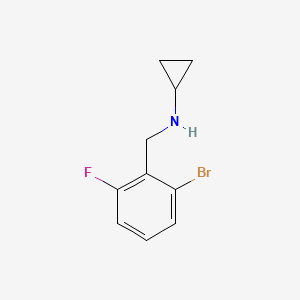
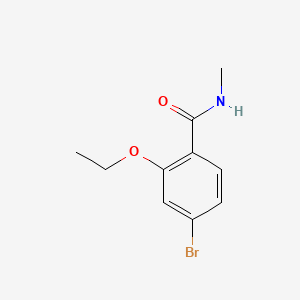
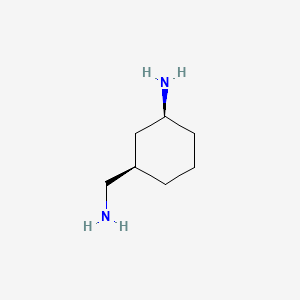
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B578461.png)
